molecular formula C15H11Cl2N3S B2839382 5-(4-chlorophenyl)-3-{[(4-chlorophenyl)sulfanyl]methyl}-1H-1,2,4-triazole CAS No. 338395-90-7

5-(4-chlorophenyl)-3-{[(4-chlorophenyl)sulfanyl]methyl}-1H-1,2,4-triazole

Cat. No.: B2839382
CAS No.: 338395-90-7
M. Wt: 336.23
InChI Key: QAFYIAMZMFFEAQ-UHFFFAOYSA-N
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Description

5-(4-Chlorophenyl)-3-{[(4-chlorophenyl)sulfanyl]methyl}-1H-1,2,4-triazole is a synthetic organic compound belonging to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of two 4-chlorophenyl groups and a sulfanyl methyl group attached to the triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-chlorophenyl)-3-{[(4-chlorophenyl)sulfanyl]methyl}-1H-1,2,4-triazole typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and carbon disulfide, followed by treatment with an alkylating agent.

    Introduction of the 4-Chlorophenyl Groups: The 4-chlorophenyl groups are introduced through nucleophilic substitution reactions. Chlorobenzene derivatives are commonly used as starting materials.

    Attachment of the Sulfanyl Methyl Group: The sulfanyl methyl group is introduced via a thiolation reaction, where a suitable thiol reagent reacts with a methylating agent in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts to enhance reaction rates and selectivity are often employed.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazole ring or the chlorophenyl groups, potentially leading to dechlorination or hydrogenation products.

    Substitution: The chlorophenyl groups can participate in nucleophilic aromatic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions, often under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dechlorinated or hydrogenated derivatives.

    Substitution: Various substituted triazole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, triazole derivatives are often studied for their potential as enzyme inhibitors or as ligands for metal complexes. This compound may exhibit similar properties, making it a candidate for biochemical studies.

Medicine

Medicinally, triazole compounds are known for their antifungal and antimicrobial activities. 5-(4-Chlorophenyl)-3-{[(4-chlorophenyl)sulfanyl]methyl}-1H-1,2,4-triazole could be investigated for similar therapeutic applications, including the development of new drugs.

Industry

In industry, this compound might be used in the development of new materials with specific properties, such as polymers or coatings that require stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 5-(4-chlorophenyl)-3-{[(4-chlorophenyl)sulfanyl]methyl}-1H-1,2,4-triazole would depend on its specific application. In medicinal chemistry, it might act by inhibiting enzymes or interacting with biological targets through its triazole ring and chlorophenyl groups. The sulfanyl group could also play a role in binding to metal ions or other molecular targets.

Comparison with Similar Compounds

Similar Compounds

    1H-1,2,4-Triazole: The parent compound of the triazole family, lacking the chlorophenyl and sulfanyl groups.

    4-Chlorophenyl-1H-1,2,4-triazole: A simpler derivative with only one chlorophenyl group.

    5-(4-Chlorophenyl)-1H-1,2,4-triazole: Similar structure but without the sulfanyl methyl group.

Uniqueness

5-(4-Chlorophenyl)-3-{[(4-chlorophenyl)sulfanyl]methyl}-1H-1,2,4-triazole is unique due to the presence of both chlorophenyl and sulfanyl methyl groups, which can impart distinct chemical and biological properties

Properties

IUPAC Name

3-(4-chlorophenyl)-5-[(4-chlorophenyl)sulfanylmethyl]-1H-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11Cl2N3S/c16-11-3-1-10(2-4-11)15-18-14(19-20-15)9-21-13-7-5-12(17)6-8-13/h1-8H,9H2,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAFYIAMZMFFEAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NNC(=N2)CSC3=CC=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11Cl2N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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